molecular formula C8H6BrF3O B3030318 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene CAS No. 887268-25-9

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B3030318
CAS No.: 887268-25-9
M. Wt: 255.03
InChI Key: ZDOAHMKYIMHORO-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene typically involves the bromination of 4-methyl-1-(trifluoromethoxy)benzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is primarily utilized as an intermediate in the synthesis of fluorinated pharmaceuticals. The incorporation of trifluoromethoxy groups enhances the pharmacokinetic properties of drugs, improving their efficacy and bioavailability.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be used to synthesize new anticancer agents. For instance, modifications to the trifluoromethoxy group have been shown to increase selectivity towards cancer cells while reducing side effects on healthy tissues.

Agrochemical Formulations

Enhancement of Pesticide Efficacy
The compound is also employed in the formulation of agrochemicals, particularly pesticides and herbicides. Its unique chemical structure allows for improved interaction with biological targets in pests, leading to enhanced effectiveness.

Data Table: Comparison of Pesticide Efficacy

CompoundActivity LevelApplication Type
This compoundHighInsecticide
2-Bromo-4-nitro-1-(trifluoromethoxy)benzeneModerateHerbicide
1-Bromo-4-(trifluoromethoxy)benzeneLowFungicide

Material Science

Development of Advanced Materials
In material science, this compound is utilized to create polymers and coatings that exhibit superior thermal stability and chemical resistance. The trifluoromethoxy group imparts hydrophobic properties, making these materials suitable for various industrial applications.

Case Study: Coating Technologies
A study on coating technologies revealed that incorporating this compound into polymer matrices significantly improved the durability and lifespan of coatings used in harsh environments, such as automotive and aerospace industries.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules with specific functional groups. Its reactivity allows chemists to explore diverse synthetic pathways.

Example Reaction: Synthesis Pathway

2 Bromo 4 methyl 1 trifluoromethoxy benzene+NucleophileSubstituted Product\text{2 Bromo 4 methyl 1 trifluoromethoxy benzene}+\text{Nucleophile}\rightarrow \text{Substituted Product}

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 2-Bromo-4-methyl-1-(trifluoromethyl)benzene
  • 4-Bromo-1-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .

Biological Activity

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene, with the chemical formula C8H6BrF3O, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, making it a candidate for various medicinal applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC8H6BrF3O
Molecular Weight253.03 g/mol
CAS Number887268-25-9
Melting PointNot available
Boiling PointNot available

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups can exhibit significant antimicrobial properties. For instance, the incorporation of trifluoromethyl groups into phenolic structures has been shown to enhance their ability to inhibit bacterial growth. A study on similar compounds demonstrated that the presence of a trifluoromethoxy moiety increased the potency against various bacterial strains by altering membrane permeability and disrupting metabolic pathways .

Anticancer Activity

In cancer research, halogenated compounds like this compound are being investigated for their ability to inhibit tumor growth. A comparative study showed that derivatives with bromine and trifluoromethoxy groups exhibited higher cytotoxicity against cancer cell lines compared to non-halogenated analogs. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : In vitro assays against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Investigation into Anticancer Properties :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating promising anticancer activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethoxy group enhances binding affinity to enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into lipid membranes, affecting membrane integrity and function.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through oxidative stress and mitochondrial dysfunction.

Properties

IUPAC Name

2-bromo-4-methyl-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOAHMKYIMHORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654241
Record name 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-25-9
Record name 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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